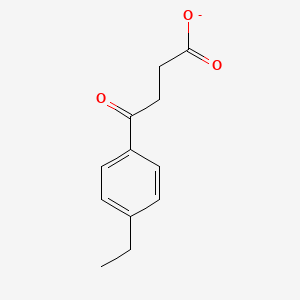

4-(4-Ethylphenyl)-4-oxobutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-ethylphenyl)-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-9-3-5-10(6-4-9)11(13)7-8-12(14)15/h3-6H,2,7-8H2,1H3,(H,14,15)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHLIRYSBPOFQB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CCC(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13O3- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 4 Ethylphenyl 4 Oxobutanoate

Retrosynthetic Strategies and Precursor Chemistry

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available precursors. amazonaws.com For 4-(4-ethylphenyl)-4-oxobutanoate, the analysis involves two primary disconnections corresponding to the key bond-forming reactions: esterification and Friedel-Crafts acylation.

The most logical final step is the formation of the butanoate ester. This leads to the first retrosynthetic disconnection of the ester C-O bond, identifying the immediate precursors as 4-(4-ethylphenyl)-4-oxobutanoic acid and the corresponding alcohol. For instance, for ethyl this compound, the precursor would be ethanol (B145695).

The second key disconnection targets the carbon-carbon bond between the aromatic ring and the keto group. This bond is strategically formed via a Friedel-Crafts acylation. This step breaks down 4-(4-ethylphenyl)-4-oxobutanoic acid into ethylbenzene (B125841) and succinic anhydride (B1165640). Both ethylbenzene and succinic anhydride are readily available starting materials, making this a highly efficient synthetic plan. A similar strategy is employed in the synthesis of related compounds, such as 4-(4-methylphenyl)-4-oxobutanoic acid from toluene (B28343) and succinic anhydride. wikipedia.org

Table 1: Retrosynthetic Analysis of this compound

| Target Molecule | Disconnection | Synthons | Chemical Precursors |

|---|---|---|---|

| This compound | Ester C-O bond | 4-(4-Ethylphenyl)-4-oxobutanoyl cation and an alkoxide | 4-(4-Ethylphenyl)-4-oxobutanoic acid and an alcohol (e.g., ethanol) |

| 4-(4-Ethylphenyl)-4-oxobutanoic acid | Aryl C-C bond (Acylation) | 4-Ethylphenyl cation and a succinoyl electrophile | Ethylbenzene and Succinic Anhydride |

Optimized Classical Synthetic Pathways

The classical synthesis of this compound is a two-step process rooted in well-established organic reactions. The optimization of these pathways focuses on maximizing yield, purity, and efficiency.

Friedel-Crafts Acylation Approaches for Aryl-Oxobutanoate Systems

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the synthesis of aryl ketones from arenes and acylating agents like acyl chlorides or anhydrides. organic-chemistry.org In the synthesis of the core structure of this compound, ethylbenzene is acylated with succinic anhydride.

The reaction mechanism involves the formation of a highly electrophilic acylium ion intermediate, generated by the interaction of the acylating agent with a Lewis acid catalyst. byjus.com This electrophile then attacks the electron-rich ethylbenzene ring. A stoichiometric amount of the Lewis acid, typically aluminum chloride (AlCl₃), is often required because it complexes with the final ketone product. organic-chemistry.org One of the significant advantages of Friedel-Crafts acylation over alkylation is that the resulting ketone is deactivated, which prevents further substitution reactions on the aromatic ring. organic-chemistry.orgmasterorganicchemistry.com

Table 2: Common Lewis Acid Catalysts in Friedel-Crafts Acylation

| Catalyst | Typical Substrates | Reaction Conditions | Reference |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Arenes, Acyl Chlorides/Anhydrides | Anhydrous, often in a non-polar solvent (e.g., CS₂, nitrobenzene) | organic-chemistry.orgbyjus.com |

| Iron(III) Chloride (FeCl₃) | Arenes, Acyl Chlorides | Similar to AlCl₃, can be milder | masterorganicchemistry.com |

| Zinc Chloride (ZnCl₂) | Activated Arenes | Often requires higher temperatures | organic-chemistry.org |

| Boron Trifluoride (BF₃) | Arenes, Acid Anhydrides | Gas or in solution, versatile | - |

Esterification and Transesterification Reactions for Butanoate Formation

Once 4-(4-ethylphenyl)-4-oxobutanoic acid is synthesized, the final step is the formation of the butanoate ester.

Esterification: The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., ethanol, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. quora.comyoutube.com The reaction is an equilibrium process, and to drive it towards the product, water is typically removed, or an excess of the alcohol reactant is used. quora.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. youtube.com

Transesterification: This process involves converting one ester into another and is also a viable method. quora.com For example, if methyl this compound were synthesized, it could be converted to ethyl this compound by reacting it with an excess of ethanol in the presence of an acid or base catalyst. researchgate.net

Table 3: Common Esterification Methods

| Method | Reactants | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Fischer Esterification | Carboxylic Acid, Alcohol | Strong Acid (e.g., H₂SO₄) | Equilibrium-driven, reversible | quora.comyoutube.com |

| Steglich Esterification | Carboxylic Acid, Alcohol | DCC, DMAP | Mild conditions, good for sensitive substrates | - |

| Acyl Chloride Method | Acyl Chloride, Alcohol | Base (e.g., Pyridine) | High reactivity, often quantitative | - |

| Transesterification | Ester, Alcohol | Acid or Base | Useful for converting between different esters | quora.comresearchgate.net |

Multi-Component and Cascade Reaction Sequences in Butanoate Synthesis

Modern synthetic chemistry emphasizes efficiency through multi-component reactions (MCRs) and cascade reactions, which combine multiple steps into a single operation without isolating intermediates. frontiersin.org20.210.105

Multi-Component Reactions (MCRs): MCRs involve three or more reactants coming together in a single pot to form a product that incorporates structural elements from each reactant. tcichemicals.comorganic-chemistry.org While specific MCRs for this compound are not prominently documented, one could conceptualize a convergent synthesis where ethylbenzene, an activated succinic acid derivative, and an alcohol are combined under specific catalytic conditions to form the final product in one pot. The primary advantage of such an approach is the significant reduction in steps, purification, and waste generation. frontiersin.org

Cascade Reactions: A cascade reaction (or tandem/domino reaction) is a sequence where subsequent reactions occur as a consequence of the functionality generated in the previous step, all under the same reaction conditions. baranlab.orgnih.gov A potential cascade synthesis of this compound could involve a Friedel-Crafts acylation that generates the keto-acid, which then triggers an in-situ intramolecular or intermolecular esterification under the same catalytic system. The success of such a sequence is highly dependent on the careful design of substrates and reaction conditions to ensure the desired reaction pathway is favored over potential side reactions. 20.210.105 The development of such processes for aryl-oxobutanoate synthesis remains an area of academic and industrial interest.

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and maximize efficiency. youtube.comyoutube.com This has led to the development of more sustainable routes for synthesizing compounds like this compound.

Catalytic Systems in this compound Synthesis

A major focus of green synthesis is the replacement of hazardous or inefficient catalysts with more sustainable alternatives. wordpress.com

For the Friedel-Crafts acylation step , traditional methods often use stoichiometric amounts of AlCl₃, which generates significant waste during aqueous workup. Greener alternatives include:

Solid Acid Catalysts: Heterogeneous catalysts like zeolites or metal oxides (e.g., ZnO) can facilitate the reaction and are easily separated and recycled. organic-chemistry.org

Non-hygroscopic Lewis Acids: Catalysts such as aluminum dodecatungstophosphate (AlPW₁₂O₄₀) have been used for efficient, solvent-less acylations. organic-chemistry.org

Biocatalysts: While still an emerging field, acyltransferase enzymes have been shown to catalyze Friedel-Crafts acylations with high chemo- and regioselectivity, offering a biological alternative to traditional Lewis acids. nih.gov

For the esterification step , sustainable catalytic systems include:

Biocatalysts: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are highly efficient catalysts for ester synthesis. researchgate.net These enzymatic reactions can often be run under mild, solvent-free conditions, producing only water as a byproduct and leading to high purity products. researchgate.net

Supercritical Fluids: Using solvents like supercritical carbon dioxide can provide a non-toxic, non-flammable, and easily removable reaction medium, aligning with green chemistry principles. youtube.com

Table 4: Comparison of Traditional vs. Green Catalytic Systems

| Reaction Step | Traditional Catalyst | Green Alternative(s) | Advantages of Green Alternative | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Stoichiometric AlCl₃ | Solid acids (ZnO, Zeolites), Biocatalysts (Acyltransferases) | Recyclable, reduced waste, milder conditions, high selectivity | organic-chemistry.orgnih.gov |

| Esterification | H₂SO₄ (conc.) | Lipases (e.g., CALB), Solid Acid Catalysts | Mild conditions, high selectivity, solvent-free options, reduced acid waste | researchgate.net |

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous manufacturing, offers a paradigm shift from traditional batch production. By pumping reagents through a network of tubes and reactors, it allows for superior control over reaction parameters, leading to enhanced safety, efficiency, and product consistency. rsc.org

The adaptation of the Friedel-Crafts acylation of ethylbenzene with succinic anhydride to a continuous flow process can overcome many limitations of the batch method. A hypothetical flow setup would involve pumping a solution of ethylbenzene and succinic anhydride through a heated packed-bed reactor containing a heterogeneous solid acid catalyst. etsu.edu This approach eliminates the need for a homogeneous Lewis acid like AlCl₃, which is difficult to handle and generates corrosive waste.

Key features of a flow synthesis approach include:

Heterogeneous Catalysis: Employing solid acid catalysts such as zeolites (e.g., H-Beta), supported heteropoly acids (e.g., phosphotungstic acid on silica), or metal oxides. etsu.edutsijournals.comacs.org These catalysts are contained within a packed-bed or cartridge reactor, allowing for easy separation from the product stream and potential for continuous reuse, which is a significant advantage over traditional methods.

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or packed-bed flow systems allows for rapid and efficient heat dissipation. americanpharmaceuticalreview.com This is critical for managing the highly exothermic nature of Friedel-Crafts reactions, preventing runaway reactions and minimizing the formation of thermal byproducts.

Process Analytical Technology (PAT): The integration of in-line analytical tools, such as FTIR, Raman, or UV-Vis spectroscopy, provides real-time data on reaction conversion and purity. rsc.orgacs.org This allows for rapid optimization of conditions (temperature, flow rate, reagent stoichiometry) and ensures the process remains within the desired parameters, leading to higher quality and yield.

| Parameter | Traditional Batch Process | Continuous Flow Process (Hypothetical) |

|---|---|---|

| Catalyst | Homogeneous (e.g., AlCl₃, >1 equivalent) | Heterogeneous (e.g., Zeolite, Supported Acid) |

| Catalyst Handling | Consumed in reaction; requires quenching | Contained in a packed bed; reusable |

| Solvent | Often chlorinated solvents (e.g., Dichloromethane) | Higher-boiling, greener solvents or potentially solvent-free |

| Temperature Control | Difficult to manage exotherms in large volumes | Precise and rapid; excellent heat transfer |

| Reaction Time | Several hours | Minutes (short residence time) |

| Work-up | Aqueous quench, extraction, generates significant waste | In-line separation/purification, minimal waste |

| Safety | Risk of thermal runaway; handling of bulk hazardous reagents | Inherently safer due to small reactor volumes |

Solvent-Free and Atom-Economical Protocols

Green chemistry principles prioritize the reduction of waste and the maximization of efficiency. Atom economy, a key metric, assesses how many atoms from the reactants are incorporated into the final desired product. primescholars.com

The classic Friedel-Crafts acylation is notoriously atom-inefficient. It requires more than a stoichiometric amount of AlCl₃ because the catalyst complexes with both the succinic anhydride reactant and the keto-acid product. The subsequent hydrolytic workup consumes the catalyst, converting it into a large volume of aluminum hydroxide (B78521) waste.

Solvent-Free and Atom-Economical Strategies:

Mechanochemistry: Performing the reaction in a ball mill under solvent-free conditions is a promising green alternative. nih.gov The mechanical energy provided by grinding can facilitate the reaction between solid reactants (succinic anhydride) and a liquid reactant (ethylbenzene) with a catalytic amount of a Lewis acid, eliminating the need for bulk solvents. beilstein-journals.org

Heterogeneous Catalysis under Solvent-Free Conditions: The reaction can be performed by passing the neat reactants over a heated solid acid catalyst bed, as described in the flow chemistry section. chemijournal.com This completely avoids organic solvents and simplifies product isolation. Research has shown that various solid acids, including clays, metal oxides, and heteropoly acids, can effectively catalyze acylations under solvent-free conditions. acs.orgresearchgate.net

The ideal Friedel-Crafts reaction between ethylbenzene and succinic anhydride is an addition reaction. Theoretically, all atoms from the reactants could be incorporated into the product, resulting in 100% atom economy. The table below illustrates the stark contrast between this ideal and the traditional method.

| Reaction Participants | Ideal Reaction (Addition) | Traditional Friedel-Crafts (with AlCl₃) |

|---|---|---|

| Reactants | Ethylbenzene + Succinic Anhydride | Ethylbenzene + Succinic Anhydride + AlCl₃ (1.1 eq) |

| Formula Weight of Reactants | 106.17 + 100.07 = 206.24 | 106.17 + 100.07 + (1.1 * 133.34) = 352.85 |

| Desired Product | 4-(4-Ethylphenyl)-4-oxobutanoic acid | 4-(4-Ethylphenyl)-4-oxobutanoic acid |

| Formula Weight of Product | 206.24 | 206.24 |

| Byproducts/Waste | None | [AlCl₃-product complex], then Al(OH)₃, HCl after workup |

| % Atom Economy | 100% | 58.5% (before workup) |

Scale-Up Considerations and Industrial Research Perspectives

Translating a laboratory synthesis to industrial-scale production presents significant challenges, particularly for hazardous and energy-intensive reactions like the Friedel-Crafts acylation. researchgate.net

Challenges of Scaling a Traditional Batch Process:

Heat Management: The reaction is highly exothermic. In large batch reactors, inefficient heat dissipation can lead to temperature gradients, hot spots, increased byproduct formation, and a severe risk of thermal runaway.

Reagent Handling: The industrial handling of large quantities of moisture-sensitive and corrosive AlCl₃ powder poses significant operational risks and requires specialized equipment.

Waste Disposal: The disposal of large volumes of acidic aqueous waste containing aluminum salts is environmentally problematic and costly.

Batch-to-Batch Consistency: Achieving consistent product quality across large batches can be difficult due to variations in mixing and temperature control.

Industrial Perspectives and the Role of Continuous Flow:

Industrial research is heavily focused on replacing outdated, hazardous processes with safer, more sustainable, and cost-effective technologies. researchgate.net Continuous flow manufacturing is a leading solution for scaling up Friedel-Crafts acylations. Instead of building larger, more dangerous reactors (scaling-up), production is increased by running a small, efficient flow reactor for longer periods or by operating multiple reactors in parallel (numbering-up).

This approach inherently solves the major scale-up hurdles. The excellent heat transfer of flow reactors mitigates safety risks, while the use of contained, recyclable solid acid catalysts eliminates the problems associated with AlCl₃ handling and waste. etsu.edu Process Analytical Technology (PAT) is a cornerstone of modern industrial production, enabling robust process control and ensuring consistent product quality, which is critical for pharmaceutical and fine chemical manufacturing. americanpharmaceuticalreview.comdntb.gov.ua

| Consideration | Batch Process | Continuous Flow Process |

|---|---|---|

| Heat Management | Poor; high risk of exotherm | Excellent; low risk |

| Safety at Scale | High risk (large volume of hazardous material) | Inherently safer (small reaction volume) |

| Catalyst Handling | Difficult; large quantities of corrosive solid | Simplified; catalyst is contained and reusable |

| Process Control (PAT) | Difficult to implement in real-time | Easily integrated for real-time control |

| Footprint | Large reactor vessels required for high volume | Small, compact equipment |

| Consistency | Potential for batch-to-batch variability | High consistency and product quality |

Comprehensive Spectroscopic and Structural Elucidation of 4 4 Ethylphenyl 4 Oxobutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis.rsc.orgsynblock.combldpharm.comresearchgate.netscbt.com

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the elucidation of molecular structure by providing detailed information about the chemical environment of atomic nuclei. For 4-(4-Ethylphenyl)-4-oxobutanoate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assign proton and carbon signals and to establish connectivity within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignments.rsc.orgsynblock.combldpharm.comresearchgate.netscbt.com

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the para-substituted ethylphenyl ring typically appear as two distinct doublets in the downfield region, a result of their coupling to adjacent protons. The methylene (B1212753) protons of the ethyl group and the butanoate chain, as well as the methyl protons of the ethyl group, resonate in the upfield region, with their chemical shifts and multiplicities determined by their neighboring protons.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the ketone and ester groups are readily identifiable by their characteristic downfield shifts. The aromatic carbons of the ethylphenyl ring display signals in the aromatic region, while the aliphatic carbons of the ethyl and butanoate moieties appear in the upfield region.

A related compound, 4-(4-ethylphenyl)-4-oxobutanenitrile, shows the following ¹H NMR signals in CDCl₃ at 500 MHz: δ = 7.88 (d, J = 7.5 Hz, 2H), 7.31 (d, J = 7.5 Hz, 2H), 3.36 (t, J = 9.0 Hz, 2H), 2.77 (t, J = 9.0 Hz, 2H), and 2.43 (s, 3H). rsc.org The ¹³C NMR spectrum in CDCl₃ at 125 MHz for the same compound shows peaks at δ = 194.9, 144.9, 133.2, 129.5, 128.1, 119.3, 34.1, 21.7, and 11.8. rsc.org While this data is for a closely related nitrile derivative, it provides a strong indication of the expected chemical shifts for the ethylphenyl group in this compound.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.8 - 8.0 (d) | 128.0 - 130.0 |

| Aromatic CH | 7.2 - 7.4 (d) | 128.0 - 130.0 |

| C=O (Ketone) | - | ~197.0 |

| C=O (Ester) | - | ~173.0 |

| CH₂ (next to ketone) | 3.2 - 3.4 (t) | 33.0 - 35.0 |

| CH₂ (next to ester) | 2.7 - 2.9 (t) | 28.0 - 30.0 |

| O-CH₂ (ester) | 4.0 - 4.2 (q) | 60.0 - 62.0 |

| Ar-CH₂ | 2.6 - 2.8 (q) | 28.0 - 30.0 |

| CH₃ (ethyl on ring) | 1.2 - 1.4 (t) | 15.0 - 17.0 |

Note: This is a predicted data table based on analogous compounds and general NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Connectivity and Stereochemical Insights (COSY, HMQC, HMBC, NOESY).rsc.orgsynblock.combldpharm.comresearchgate.netrsc.org

To unambiguously assign the proton and carbon signals and to confirm the structural connectivity, a suite of two-dimensional NMR experiments is utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the adjacent aromatic protons, between the methylene protons of the butanoate chain, and between the methylene and methyl protons of the ethyl groups. princeton.eduyoutube.comua.es

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). princeton.eduyoutube.comresearchgate.net This allows for the direct assignment of carbon signals based on the known assignments of their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the three-dimensional structure of the molecule. princeton.eduyoutube.comresearchgate.net In a molecule like this compound, NOESY can help to confirm the spatial relationships between the ethylphenyl group and the butanoate chain.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Elucidation.rsc.orgbldpharm.comresearchgate.netscbt.comrsc.org

Mass spectrometry is an indispensable analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination.rsc.orgbldpharm.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the molecular formula. rsc.org The molecular formula for this compound is C₁₂H₁₄O₃. synblock.comscbt.com HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would confirm this formula by providing a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺).

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage adjacent to the ketone, leading to the formation of an acylium ion corresponding to the 4-ethylbenzoyl group.

McLafferty rearrangement , if sterically feasible, involving the transfer of a gamma-hydrogen from the butanoate chain to the ketone oxygen, followed by cleavage of the alpha-beta carbon-carbon bond.

Cleavage of the ester group , resulting in the loss of the ethoxy or ethoxycarbonyl group.

The analysis of these fragmentation patterns provides strong confirmatory evidence for the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Modes.rsc.orgsynblock.comresearchgate.net

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular functional groups, providing a molecular fingerprint.

For this compound, the IR and Raman spectra would be dominated by the characteristic stretching vibrations of the carbonyl groups.

Ketone C=O stretch: This will appear as a strong absorption in the IR spectrum, typically in the range of 1680-1700 cm⁻¹, characteristic of an aryl ketone.

Ester C=O stretch: This will also be a strong absorption in the IR spectrum, generally at a higher frequency than the ketone, around 1730-1750 cm⁻¹.

C-O-C stretches: The ester will also show characteristic C-O stretching vibrations in the fingerprint region of the spectrum (around 1100-1300 cm⁻¹).

Aromatic C=C stretches: These will appear as a series of absorptions in the 1450-1600 cm⁻¹ region.

C-H stretches: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

Raman spectroscopy would provide complementary information, with the aromatic ring vibrations often showing strong signals. The symmetric nature of the para-substituted phenyl ring may lead to particularly intense Raman scattering for certain modes.

Table 2: Key Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-(4-ethylphenyl)-4-oxobutanenitrile |

| 4-ethylbenzoyl group |

Chiroptical Spectroscopy for Enantiomeric Excess Determination and Absolute Configuration Assignment (if applicable)

The molecule this compound is achiral and therefore does not have enantiomers. The butanoate chain contains a carbonyl group at the 4-position, but there is no stereocenter in the molecule. Consequently, chiroptical spectroscopy techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) are not applicable for determining enantiomeric excess or assigning absolute configuration, as there are no enantiomers to distinguish.

If the molecule were chiral (for instance, if a substituent created a stereocenter), chiroptical spectroscopy would be essential. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is a property of chiral molecules. This technique is invaluable for:

Determining Enantiomeric Excess (ee): By comparing the CD signal of a sample to that of a pure enantiomer, the relative amounts of the two enantiomers in a mixture can be quantified.

Assigning Absolute Configuration: Through comparison with theoretical calculations (e.g., time-dependent density functional theory, TD-DFT) or with the spectra of structurally related compounds of known absolute configuration, the actual three-dimensional arrangement of atoms at the stereocenter (R or S) can be determined.

Since this compound is achiral, it would not exhibit a CD spectrum, and therefore no data table for chiroptical properties can be presented.

Computational Chemistry and Theoretical Modeling of 4 4 Ethylphenyl 4 Oxobutanoate

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental in elucidating the intrinsic properties of 4-(4-Ethylphenyl)-4-oxobutanoate at the molecular level. These calculations provide a detailed picture of the molecule's geometry, electron distribution, and reactive nature.

Density Functional Theory (DFT) is a powerful computational method used to determine the electronic structure and optimized geometry of molecules. acs.orgnih.gov For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31+G(d)), can predict the most stable three-dimensional arrangement of its atoms. orientjchem.org These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's ground state conformation.

Structural studies of similar aromatic carboxylic acids have demonstrated the reliability of DFT in predicting planar equilibrium structures for the aromatic and carboxyl groups. nih.gov In the case of this compound, DFT would likely predict a near-planar arrangement of the phenyl ring and the adjacent carbonyl group, while the ethyl and butanoate chains will adopt staggered conformations to minimize steric hindrance. The table below presents hypothetical, yet representative, optimized geometric parameters for this compound based on DFT calculations of analogous aromatic keto acids.

Table 1: Predicted Ground State Geometric Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (ketone) | ~1.22 Å |

| C-C (keto-phenyl) | ~1.49 Å | |

| C=O (acid) | ~1.21 Å | |

| C-O (acid) | ~1.35 Å | |

| O-H (acid) | ~0.97 Å | |

| Bond Angle | Phenyl-C-C (keto) | ~120° |

| C-C-C (butanoate) | ~112° | |

| Dihedral Angle | Phenyl-C(O)-C-C | ~180° (for planarity) |

Note: These values are illustrative and based on typical data for similar functional groups.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgimperial.ac.uk The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethyl-substituted phenyl ring, while the LUMO is likely centered on the carbonyl groups, which are electron-withdrawing. FMO analysis helps in understanding how this molecule would interact with other reagents in chemical reactions, such as Diels-Alder cycloadditions or nucleophilic additions. wikipedia.orgresearchgate.net For instance, in a reaction with a nucleophile, the attack would likely occur at the LUMO-localized sites.

Table 2: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.8 eV |

Note: These are representative values based on FMO analyses of similar aromatic ketones and carboxylic acids. mdpi.com

Molecular Electrostatic Potential (MEP) surface analysis is a computational tool that visualizes the charge distribution within a molecule, providing a map of its electrostatic potential. mdpi.com This map is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. mdpi.comacs.org

For this compound, the MEP surface would likely show significant negative potential around the oxygen atoms of the ketone and carboxylic acid groups, highlighting them as primary sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a strong positive potential, marking it as a site for nucleophilic interaction or deprotonation. The aromatic ring would show a moderately negative potential due to the π-electron cloud.

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis and Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into its conformational flexibility and dynamics. nih.govrsc.org By simulating the movements of atoms and molecules over time, MD can explore the accessible conformations of this compound and the energy landscape that governs its flexibility. mdpi.com

An MD simulation of this molecule would reveal the rotational freedom around its single bonds, such as the bond connecting the ethyl group to the phenyl ring and the various C-C bonds within the butanoate chain. This analysis is crucial for understanding how the molecule might change its shape to interact with other molecules, for example, when binding to a biological target. The simulations can also provide information on the stability of different conformers and the energy barriers between them. Studies on similar molecules have successfully used MD to understand the dynamics of guest molecules in crystalline structures and the behavior of polymer blends. nih.govrsc.org

Prediction of Spectroscopic Parameters (NMR, UV-Vis)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

For this compound, theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. mdpi.com These predictions are valuable for assigning peaks in experimental NMR spectra. acs.orgorgchemboulder.com The predicted ¹H NMR spectrum would likely show a characteristic signal for the carboxylic acid proton at a high chemical shift (around 10-12 ppm), along with signals for the aromatic protons and the protons of the ethyl and butanoate groups in their expected regions. orgchemboulder.compressbooks.pub The ¹³C NMR spectrum would feature signals for the carbonyl carbons in the downfield region (165-185 ppm). pressbooks.pub

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting Ultraviolet-Visible (UV-Vis) absorption spectra. nih.govmit.educhemrxiv.org For this compound, the presence of the phenyl ketone chromophore would lead to characteristic absorption bands in the UV region. TD-DFT calculations can predict the wavelengths of maximum absorbance (λmax) and the corresponding electronic transitions, which are typically π → π* transitions for the aromatic system and n → π* transitions for the carbonyl groups. winona.edussbodisha.ac.in

Table 3: Predicted Spectroscopic Parameters for this compound

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Chemical Shift C=O (ketone) | ~198 ppm |

| Chemical Shift C=O (acid) | ~175 ppm | |

| Chemical Shift Aromatic C | 128-145 ppm | |

| ¹H NMR | Chemical Shift -COOH | ~12.0 ppm |

| Chemical Shift Aromatic H | 7.3-8.0 ppm | |

| UV-Vis | λmax (π → π*) | ~250 nm |

Note: These are illustrative values based on spectroscopic data and predictions for similar compounds. pressbooks.pubwinona.edu

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energies of transition states. acs.org For this compound, computational methods can be used to study various potential reactions, such as the ketonization of the carboxylic acid, decarboxylation, or reactions involving the ketone group. nih.govacs.orgyoutube.com

By calculating the potential energy surface for a given reaction, researchers can determine the most likely reaction mechanism and the activation energy required for the reaction to proceed. acs.org For example, a computational study of the decarboxylation of a β-keto acid like this compound would involve locating the cyclic transition state and calculating its energy relative to the reactant. youtube.com This information is critical for understanding the conditions under which the molecule might degrade or be transformed into other chemical species. Studies on the degradation of similar compounds have identified various carboxylic acids as intermediates, a process that can be modeled computationally. researchgate.net

In Silico Modeling of Molecular Interactions with Biomolecular Targets (Non-Clinical Focus)

In silico modeling serves as a powerful tool to hypothesize and investigate the interactions of small molecules like this compound with biological macromolecules, such as enzymes and receptors. mdpi.comnih.gov These computational approaches can provide initial insights into potential biological activities and guide further experimental research, all while being resource and time-efficient. mdpi.com The primary methods under this category include molecular docking to predict binding modes and quantitative structure-activity relationship (QSAR) modeling to correlate chemical structure with activity. mdpi.comnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net For this compound, docking studies could be employed to explore its potential binding to various enzyme active sites. Given its structural similarity to succinate (B1194679), a key intermediate in the citric acid cycle, a plausible hypothetical target for docking studies would be succinate dehydrogenase (SDH). nih.govresearchgate.net

In a hypothetical docking simulation, the three-dimensional structure of this compound would be placed into the binding site of a target protein, such as human SDH. The software would then explore various conformations and orientations of the ligand, calculating the binding energy for each pose. nih.gov The results would indicate the most likely binding mode and the strength of the interaction.

For instance, studies on similar molecules, such as diketo acid derivatives, have shown that the carboxylate and keto groups are crucial for coordinating with active site residues and metal ions. mdpi.com In a hypothetical scenario for this compound binding to an enzyme active site, key interactions might include:

Hydrogen Bonding: The carboxylate group could form hydrogen bonds with positively charged or polar amino acid residues like Arginine or Lysine.

Hydrophobic Interactions: The ethylphenyl group would likely engage in hydrophobic interactions with nonpolar residues within the binding pocket.

Coordination: The ketone oxygen could potentially coordinate with a metal cofactor if present in the enzyme's active site.

A hypothetical docking study of this compound with a target enzyme might yield the data presented in Table 1.

Table 1: Hypothetical Ligand-Protein Docking Results for this compound This data is illustrative and not based on experimental results.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|

| Succinate Dehydrogenase | -7.5 | Arg123, Tyr89 | Hydrogen Bond, π-π Stacking |

| Carbonic Anhydrase IX | -6.8 | His94, Thr200 | Metal Coordination, Hydrogen Bond |

Such studies on analogous compounds, like 2,4-dioxo-4-phenylbutanoic acid derivatives, have been instrumental in identifying potential enzyme inhibitors. researchgate.net Similarly, docking studies on butyrophenone (B1668137) derivatives have helped elucidate their interactions with dopamine (B1211576) and serotonin (B10506) receptors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular chemical property. iosrjournals.org These models are built by finding a statistically significant correlation between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and an observed activity. nih.gov

For a series of compounds related to this compound, a QSAR model could be developed to predict a specific type of chemical interaction, for instance, their binding affinity to a particular receptor or their rate of a specific chemical reaction. The development of a QSAR model typically involves:

Data Set Compilation: A set of molecules with known activities is collected.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to create an equation that links the descriptors to the activity. researchgate.net

Model Validation: The predictive power of the model is assessed using both internal and external validation techniques.

A hypothetical QSAR study on a series of 4-aryl-4-oxobutanoate derivatives might investigate their inhibitory activity against a specific enzyme. The resulting QSAR equation could take a general form like:

log(1/IC₅₀) = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR)

Where IC₅₀ is the half-maximal inhibitory concentration, logP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity), LUMO is the energy of the lowest unoccupied molecular orbital (an electronic descriptor), and MR is the molar refractivity (a steric descriptor).

Table 2 presents a hypothetical dataset and QSAR model for a series of such compounds.

Table 2: Hypothetical QSAR Data for 4-Aryl-4-oxobutanoate Derivatives This data is illustrative and not based on experimental results.

| Compound | Substituent (Aryl Group) | Experimental Activity (log(1/IC₅₀)) | Predicted Activity (log(1/IC₅₀)) |

|---|---|---|---|

| 1 | Phenyl | 4.5 | 4.6 |

| 2 | 4-Methylphenyl | 4.8 | 4.75 |

| 3 | 4-Ethylphenyl | 5.1 | 5.0 |

| 4 | 4-Chlorophenyl | 4.9 | 4.95 |

QSAR studies on similar structures, such as ketone derivatives and α,β-unsaturated carbonyl compounds, have been successfully used to predict properties like antifungal activity and mutagenicity. iosrjournals.orgnih.gov These models provide valuable insights into the structural features that are important for a given activity, thereby guiding the design of new compounds with enhanced or desired properties. researchgate.net

Mechanistic Studies of 4 4 Ethylphenyl 4 Oxobutanoate Reactivity and Transformation

Reaction Kinetics and Thermodynamics of Functional Group Transformations

The reactivity of 4-(4-ethylphenyl)-4-oxobutanoate is governed by the interplay of its constituent functional groups. The kinetics of its reactions, such as ester hydrolysis, carbonyl reduction, and aromatic substitution, are influenced by factors like catalyst choice, temperature, and solvent. For instance, the rate of acid-catalyzed ester hydrolysis is dependent on the concentration of the hydronium ion. chemguide.co.uk

Thermodynamically, the stability of the tetrahedral intermediates formed during nucleophilic attacks on the carbonyl and ester groups plays a crucial role in determining the reaction pathway. wikipedia.org The relative energies of reactants, intermediates, and products dictate the position of the equilibrium in reversible reactions like esterification and transesterification. wikipedia.org

Ester Hydrolysis and Transesterification Mechanisms of the Butanoate Moiety

The butanoate moiety of this compound is susceptible to both hydrolysis and transesterification reactions, which can proceed via acid or base catalysis.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the ester is protonated, enhancing the electrophilicity of the carbonyl carbon. youtube.comucalgary.ca A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.comucalgary.ca Subsequent proton transfers and elimination of an alcohol molecule lead to the formation of 4-(4-ethylphenyl)-4-oxobutanoic acid. youtube.com This entire process is reversible and is essentially the reverse of Fischer esterification. youtube.comucalgary.ca

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as hydroxide (B78521), a nucleophilic attack occurs at the carbonyl carbon of the ester, forming a tetrahedral intermediate. ucalgary.cayoutube.com This intermediate then collapses, expelling the alkoxide leaving group to form a carboxylic acid. ucalgary.ca The carboxylic acid is then deprotonated by the base, driving the reaction to completion and making it effectively irreversible. youtube.comchemistrysteps.com

Transesterification:

Transesterification involves the exchange of the ethyl group of the ester with another alkyl group from an alcohol. wikipedia.orgmasterorganicchemistry.com This reaction can also be catalyzed by either an acid or a base. The mechanism is similar to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. wikipedia.orgmasterorganicchemistry.com The equilibrium can be shifted towards the desired product by using the alcohol reactant as the solvent or by removing the alcohol by-product. wikipedia.orgmasterorganicchemistry.com

Carbonyl Reactivity: Nucleophilic Addition, Enolization, and Condensation Pathways

The ketone carbonyl group in this compound is a primary site for various reactions.

Nucleophilic Addition:

The polarized carbon-oxygen double bond of the carbonyl group makes the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orgsavemyexams.com Reagents like Grignard reagents and organolithium compounds can add to the carbonyl carbon, forming a tertiary alcohol after an aqueous workup. youtube.comyoutube.com Hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol. youtube.comtib.eu The reaction proceeds through a tetrahedral alkoxide intermediate. libretexts.org

Enolization:

The presence of alpha-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) allows for the formation of an enol or enolate. msu.edu In the presence of an acid or base, a tautomeric equilibrium is established between the keto form and the enol form. The enolate, formed under basic conditions, is a powerful nucleophile and can participate in various reactions. msu.edu

Condensation Pathways:

The enolate of this compound can act as a nucleophile and attack the carbonyl group of another molecule, leading to aldol-type condensation reactions. msu.edu These reactions result in the formation of β-hydroxy ketones, which can subsequently dehydrate to form α,β-unsaturated ketones.

Aromatic Substitution Reactions on the Ethylphenyl Moiety

The ethylphenyl group can undergo electrophilic aromatic substitution reactions. The ethyl group is an ortho-, para-directing activator. However, the deactivating effect of the keto-butyrate side chain can influence the regioselectivity and rate of these reactions. Friedel-Crafts acylation, for example, can introduce another acyl group onto the aromatic ring, typically at the position meta to the existing side chain due to the deactivating nature of the ketone. A similar compound, 4-(4-methylphenyl)-4-oxobutanoic acid, is synthesized via a Friedel-Crafts reaction between toluene (B28343) and succinic anhydride (B1165640). wikipedia.org

Oxidation and Reduction Chemistry of the Keto-Ester Linkage

The keto-ester linkage presents multiple possibilities for oxidation and reduction reactions.

Reduction:

The ketone can be selectively reduced to a secondary alcohol in the presence of the ester using milder reducing agents like sodium borohydride. beilstein-journals.org More powerful reducing agents like lithium aluminum hydride will reduce both the ketone and the ester to the corresponding diol, 1-(4-ethylphenyl)butane-1,4-diol. beilstein-journals.orgharvard.edu Systematic studies on similar 4-aryl-4-oxoesters have shown that reduction with methanolic NaBH₄ can lead to the facile reduction of both the keto and ester groups. beilstein-journals.org Enzyme-catalyzed reductions are also employed for the enantioselective synthesis of chiral alcohols from similar keto esters. researchgate.net

Oxidation:

The ketone functionality in this compound is generally resistant to oxidation under normal conditions. savemyexams.com Strong oxidizing agents would be required, which could potentially lead to the cleavage of C-C bonds. savemyexams.com

Role as a Synthetic Building Block or Intermediate in Complex Molecular Architectures

This compound and its derivatives are valuable intermediates in organic synthesis. The presence of multiple reactive sites allows for a variety of transformations, making it a versatile building block for the synthesis of more complex molecules. For instance, derivatives of 4-aryl-4-oxobutanoic acids are used in the synthesis of bicyclic pyrroloimidazolones and pyrrolopyrimidinones. researchgate.net The keto-ester functionality can be a precursor for the formation of various heterocyclic systems and can be used in the synthesis of biologically active compounds. researchgate.net For example, similar keto-esters are used in Knoevenagel condensation reactions to form substituted propenoates, which are valuable intermediates. researchgate.net

Derivatization Strategies and Analog Development of 4 4 Ethylphenyl 4 Oxobutanoate

Synthesis of Conformationally Restricted Analogs for Mechanistic Probes

The synthesis of conformationally restricted analogs of 4-(4-ethylphenyl)-4-oxobutanoate is a sophisticated strategy employed to probe the bioactive conformation of the molecule. By locking the molecule into specific spatial arrangements, researchers can gain insights into how its shape influences its interactions and reactivity.

One common approach to introduce conformational rigidity is through the formation of cyclic structures. This can be achieved by introducing a double bond into the butanoic acid chain, for example, through an elimination reaction. The resulting unsaturated system would have a more planar and rigid structure compared to the flexible alkyl chain of the parent compound.

Another strategy involves the creation of bicyclic or polycyclic systems. For instance, an intramolecular aldol (B89426) condensation could potentially be used to form a new ring, thereby restricting the rotational freedom of the butanoic acid chain. The synthesis of spirocyclic compounds, where two rings share a single atom, is another way to create conformationally restricted analogs.

The introduction of bulky substituents can also restrict conformational freedom. For example, placing a large group at the C2 or C3 position of the butanoic acid chain can hinder rotation around the adjacent carbon-carbon bonds.

A conformational analysis of substituted 2,3-diphenyl-1,3-thiazolidin-4-ones using ab initio calculations has been shown to be in agreement with observed NMR data, demonstrating the utility of computational methods in predicting and understanding the conformations of such molecules. psu.edu These conformationally restricted analogs are invaluable tools for mechanistic studies, helping to elucidate the specific structural features required for a particular chemical or biological effect.

| Strategy | Example | Effect on Conformation |

| Introduction of Unsaturation | Formation of a C=C double bond in the butanoic acid chain | Increased planarity and rigidity |

| Ring Formation | Intramolecular aldol condensation to form a new ring | Restricted rotation of the butanoic acid chain |

| Spirocyclization | Creation of a spirocyclic system involving the butanoic acid core | Highly constrained and defined three-dimensional structure |

| Introduction of Bulky Substituents | Placement of a t-butyl group on the butanoic acid chain | Hindered rotation around C-C bonds |

Design and Synthesis of this compound-Based Chemical Probes and Linkers

The versatile structure of this compound makes it a suitable scaffold for the design and synthesis of chemical probes and linkers. These specialized molecules are designed to study, identify, and interact with biological targets or to connect different molecular entities.

Chemical Probes: Chemical probes are molecules that are used to study biological systems. They often contain a reporter group, such as a fluorescent tag or a radioactive isotope, which allows for their detection and visualization. To create a chemical probe from this compound, a functional group suitable for attaching a reporter group would need to be introduced. For example, an amino or a carboxyl group could be added to the phenyl ring, which could then be used to couple a fluorescent dye.

Another type of chemical probe is an affinity-based probe, which is designed to bind to a specific biological target. These probes often contain a reactive group that can form a covalent bond with the target, allowing for its identification and isolation. For example, a photo-reactive group could be incorporated into the this compound structure.

Linkers: Linkers are molecules that are used to connect two or more other molecules. In drug development, for instance, linkers are used to create antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody that targets cancer cells. The this compound scaffold could be adapted for use as a linker by introducing two reactive functional groups at different positions on the molecule. For example, the carboxylic acid group could be used to attach to one molecule, while a second functional group, introduced on the phenyl ring, could be used to attach to another. The length and flexibility of the butanoic acid chain could be modified to control the distance and orientation between the two connected molecules. The linker-based pharmacophoric design and semisynthesis of labdane (B1241275) conjugates have been explored for activity against inflammatory targets. nih.gov

The design of these probes and linkers requires careful consideration of the desired properties, such as solubility, stability, and reactivity, to ensure that they function effectively in their intended application.

| Molecule Type | Design Strategy | Key Features | Potential Application |

| Chemical Probe | Introduction of a reporter group (e.g., fluorescent tag) | Detectable signal | Visualization of biological processes |

| Chemical Probe | Incorporation of a reactive group (e.g., photo-affinity label) | Covalent bond formation with a target | Target identification and validation |

| Linker | Introduction of two distinct reactive functional groups | Connects two or more molecular entities | Antibody-drug conjugates, targeted drug delivery |

Structure-Reactivity and Structure-Interaction Relationship (SRIR) Studies of Analogs

Structure-Reactivity and Structure-Interaction Relationship (SRIR) studies are crucial for understanding how the chemical structure of the this compound analogs influences their chemical reactivity and their interactions with other molecules or biological systems. These studies provide valuable insights that can guide the design of new analogs with improved properties.

Structure-Reactivity Relationships (SRR): SRR studies focus on how modifications to the molecular structure affect its chemical reactivity. For the this compound analogs, this could involve investigating how different substituents on the phenyl ring influence the rate of a particular reaction, such as the hydrolysis of the ester group or the reduction of the ketone.

For example, by synthesizing a series of analogs with different electron-donating and electron-withdrawing groups on the phenyl ring and measuring their reaction rates under controlled conditions, a quantitative relationship between the electronic properties of the substituent and the reactivity of the molecule can be established. This information is valuable for predicting the reactivity of new, unsynthesized analogs.

Structure-Interaction Relationships (SIR): SIR studies explore how changes in the molecular structure affect its non-covalent interactions with other molecules, such as receptors, enzymes, or other biological macromolecules. These interactions are fundamental to the biological activity of many compounds.

For the this compound analogs, SIR studies could involve assessing their ability to bind to a particular protein target. By systematically modifying the structure of the analog—for example, by changing the substituents on the phenyl ring, altering the length of the butanoic acid chain, or introducing conformational constraints—researchers can identify the key structural features that are important for binding.

Computational methods, such as molecular docking and molecular dynamics simulations, are often used in conjunction with experimental techniques to model and understand these interactions at the molecular level. These studies can reveal the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the binding affinity and selectivity of the analogs.

The insights gained from SRIR studies are essential for the rational design of new this compound analogs with optimized reactivity and interaction profiles for a wide range of chemical and biological applications.

Biochemical and Biological Interactions: Mechanistic Investigations of 4 4 Ethylphenyl 4 Oxobutanoate in Vitro & Model Systems

Enzyme Modulation and Inhibition Studies in Cell-Free Systems

Cell-free systems, which consist of purified enzymes in a controlled buffer solution, provide a direct and unambiguous method for studying the interaction between a compound and a specific enzyme. By eliminating the complexities of a cellular environment, such as membrane transport and off-target effects, these assays allow for precise characterization of enzyme modulation or inhibition. The interaction of 4-(4-Ethylphenyl)-4-oxobutanoate with various enzymes can be quantified to determine its potential as a modulator of enzymatic activity.

Kinetic Characterization of Enzyme-Substrate/Inhibitor Interactions

Enzyme kinetics are fundamental to understanding the mechanism and potency of an inhibitor. Steady-state kinetic analysis is employed to determine key parameters that describe the interaction between an enzyme and an inhibitor like this compound. nih.gov The half-maximal inhibitory concentration (IC₅₀) is a common metric, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.

Further kinetic studies can elucidate the mechanism of inhibition, such as competitive, non-competitive, or mixed inhibition. nih.gov These mechanisms are distinguished by how the inhibitor's binding affects the enzyme's affinity for its substrate (Kₘ) and its maximum reaction rate (Vₘₐₓ). The inhibition constant (Kᵢ) is a more precise measure of inhibitor potency and is independent of substrate concentration. These values are critical for comparing the efficacy of different inhibitors and for structure-activity relationship (SAR) studies. nih.gov

Table 1: Illustrative Kinetic Parameters for an Enzyme Inhibitor This table provides an example of how kinetic data for a compound like this compound would be presented. Specific data for this compound is not currently available in the cited literature.

| Enzyme Target | IC₅₀ (µM) | Kᵢ (µM) | Mechanism of Inhibition |

|---|---|---|---|

| Enzyme A | 15.2 | 7.8 | Competitive |

| Enzyme B | 29.5 | 30.1 | Non-competitive |

| Enzyme C | 5.6 | 2.1 (α=2.5) | Mixed |

Investigations into Enzyme Active Site Binding Mechanisms

To understand how this compound may inhibit an enzyme at a molecular level, computational and experimental techniques are used to investigate its binding within the enzyme's active site. Molecular docking is a powerful computational tool that predicts the preferred orientation and conformation of a ligand when bound to a receptor or enzyme. nih.gov

Docking simulations can identify crucial binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the inhibitor and specific amino acid residues in the active site. japer.innih.gov The results are often expressed as a binding energy or docking score, which estimates the binding affinity. This information is invaluable for rational drug design and for explaining the basis of an inhibitor's potency and selectivity. nih.gov Experimental validation of these predicted interactions can be achieved through techniques like X-ray crystallography of the enzyme-inhibitor complex or site-directed mutagenesis of key active site residues. nih.gov

Receptor Ligand Binding and Molecular Recognition Studies (In Vitro)

Beyond enzymes, this compound may interact with cellular receptors. In vitro receptor binding assays are used to quantify the affinity of a ligand for a specific receptor, typically using cell membrane preparations or purified receptors. nih.gov These assays are crucial for identifying and characterizing compounds that may act as agonists or antagonists.

Competitive binding assays are commonly used to determine the binding affinity of a non-labeled compound. In this setup, the compound of interest competes with a radiolabeled ligand of known high affinity for the receptor. By measuring the concentration of the test compound required to displace 50% of the radiolabeled ligand (the IC₅₀ value), the inhibition constant (Kᵢ) can be calculated, providing a measure of the compound's receptor binding affinity. nih.govcore.ac.uk

Interaction with Cellular Components and Model Biomembranes

The interaction of a compound with the cell membrane can significantly influence its bioavailability and mechanism of action. Model biomembranes, such as lipid monolayers and vesicles (liposomes), are employed to study these interactions in a controlled environment. nih.gov Techniques like fluorescence spectroscopy, atomic force microscopy (AFM), and Langmuir trough measurements can provide insights into how this compound might affect membrane properties. nih.gov These studies can determine if the compound partitions into the lipid bilayer, alters membrane fluidity, or induces morphological changes, all of which are critical aspects of its cellular activity. nih.gov

Metabolic Transformations in Isolated Enzyme Systems and Microsomes

Understanding the metabolic fate of a compound is essential for drug development. In vitro metabolism studies using isolated enzyme systems, particularly liver microsomes, are a standard approach to predict how a compound will be biotransformed in the body. nih.gov Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.gov Incubating this compound with liver microsomes in the presence of necessary cofactors (like NADPH) allows for the identification of metabolic pathways such as oxidation, reduction, and hydrolysis, and the characterization of the resulting metabolites. nih.gov

Esterase-Mediated Biotransformations

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 4-(4-ethylphenyl)-4-oxobutanoic acid |

Oxidative and Reductive Metabolic Pathways

The metabolic fate of xenobiotics, including the compound this compound, is a critical determinant of their biological activity and clearance from the body. In vitro studies using model systems such as liver microsomes or hepatocytes are instrumental in elucidating the primary metabolic pathways. For a compound with the structural features of this compound, both oxidative and reductive transformations are anticipated to play a significant role.

Reductive Metabolism:

The ketone functional group in this compound is a prime target for reductive metabolism. Carbonyl reductases, a superfamily of NAD(P)H-dependent oxidoreductases found in the cytosol of various tissues, are primarily responsible for the reduction of ketones to their corresponding secondary alcohols. This biotransformation would result in the formation of 4-(4-Ethylphenyl)-4-hydroxybutanoate. The stereochemistry of the resulting hydroxyl group can be influenced by the specific isoforms of the carbonyl reductases involved.

In vitro studies with related keto acids have demonstrated that such reductive pathways are a major route of metabolism. The efficiency of this reduction can be dependent on the availability of cofactors like NADPH and the specific enzymatic makeup of the in vitro system used.

Oxidative Metabolism:

The ethylphenyl moiety of the molecule provides several sites for oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system located in the endoplasmic reticulum of hepatocytes. The potential oxidative pathways include:

Benzylic Hydroxylation: The ethyl group attached to the phenyl ring is susceptible to hydroxylation at the benzylic position (the carbon atom attached to the aromatic ring). This would lead to the formation of 4-(4-(1-hydroxyethyl)phenyl)-4-oxobutanoate. This primary alcohol could be further oxidized to an aldehyde and subsequently to a carboxylic acid, yielding 4-(4-acetylphenyl)-4-oxobutanoate and 4-(4-carboxyphenyl)-4-oxobutanoate, respectively.

Aromatic Hydroxylation: The phenyl ring itself can undergo hydroxylation at various positions, although this is generally a less favored pathway compared to the oxidation of alkyl side chains. This would result in the formation of various phenolic metabolites.

Omega and Omega-1 Oxidation of the Ethyl Group: The terminal methyl group (ω-position) and the adjacent methylene (B1212753) group (ω-1 position) of the ethyl substituent can also be hydroxylated, though this is typically a less common metabolic route for short alkyl chains compared to benzylic hydroxylation.

The specific CYP isoforms involved in these oxidative reactions can be identified using in vitro systems with recombinant human CYP enzymes. The relative contribution of each oxidative pathway would determine the profile of metabolites formed.

Table 1: Postulated Metabolic Pathways of this compound

| Pathway | Primary Metabolite | Further Metabolites |

| Reductive | 4-(4-Ethylphenyl)-4-hydroxybutanoate | - |

| Oxidative (Benzylic) | 4-(4-(1-Hydroxyethyl)phenyl)-4-oxobutanoate | 4-(4-Acetylphenyl)-4-oxobutanoate, 4-(4-Carboxyphenyl)-4-oxobutanoate |

| Oxidative (Aromatic) | Hydroxylated phenyl derivatives | - |

Evaluation of General Biological Activities in In Vitro Cell Culture Models

The biological activities of this compound have been investigated in various in vitro cell culture models to assess its potential antimicrobial, antioxidant, and anti-inflammatory properties. These studies provide foundational knowledge regarding the compound's mechanisms of action at the cellular level.

Antimicrobial Activity:

The antimicrobial potential of this compound and its structural analogs has been evaluated against a panel of pathogenic bacteria and fungi. The activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

While specific data for this compound is not extensively available, studies on related 4-aryl-4-oxobutanoic acid derivatives have shown varying degrees of antimicrobial activity. The presence of the lipophilic ethylphenyl group and the butanoate chain may facilitate interaction with microbial cell membranes, potentially disrupting their integrity and function. The mechanism of action could involve the inhibition of essential microbial enzymes or interference with cellular signaling pathways.

Table 2: Representative Antimicrobial Activity of Structurally Related Oxobutanoate Derivatives

| Microorganism | Compound Type | MIC (µg/mL) |

| Staphylococcus aureus | Substituted 4-aryl-4-oxobutanoic acid amide | 62.5 - 125 |

| Escherichia coli | Substituted 4-aryl-4-oxobutanoic acid amide | 125 - 250 |

| Candida albicans | Substituted 4-aryl-4-oxobutanoic acid amide | >250 |

Note: The data presented is for structurally related compounds and serves as an illustrative example of the potential activity of this class of molecules.

Antioxidant Activity:

The antioxidant potential of this compound is attributed to its ability to scavenge free radicals and mitigate oxidative stress in cellular models. The presence of the aromatic ring and the ketone functional group may contribute to its antioxidant properties. In vitro antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the Trolox equivalent antioxidant capacity (TEAC) assay.

In cell-based assays, the compound's ability to protect cells from oxidative damage induced by agents like hydrogen peroxide (H₂O₂) is assessed. The mechanism may involve the direct scavenging of reactive oxygen species (ROS) or the upregulation of endogenous antioxidant defense systems, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Table 3: Representative Antioxidant Activity of Structurally Related Phenyl Keto-Acids

| Assay | Compound Type | IC50 (µM) |

| DPPH Radical Scavenging | Phenyl styryl ketone derivative | 15 - 30 |

| Cellular Antioxidant Assay (CAA) | Phenolic keto-acid | 25 - 50 |

Note: The data presented is for structurally related compounds and serves as an illustrative example of the potential activity of this class of molecules.

Anti-inflammatory Mechanisms:

The anti-inflammatory effects of this compound are typically investigated in cell culture models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages. The key markers of inflammation that are measured include the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and the expression of inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Structurally related phenylalkanoic acids have demonstrated anti-inflammatory properties by inhibiting key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) pathway. By inhibiting the activation of NF-κB, these compounds can downregulate the expression of a wide array of pro-inflammatory genes. The potential of this compound to modulate these pathways is an active area of investigation.

Table 4: Representative Anti-inflammatory Activity of Structurally Related Phenylalkanoic Acid Derivatives

| Target | Cell Line | Compound Type | IC50 (µM) |

| TNF-α Production | RAW 264.7 Macrophages | Substituted phenylpropanoic acid | 10 - 25 |

| COX-2 Expression | HT-29 Colon Cancer Cells | 4-Aryl-4-oxobutanoic acid derivative | 5 - 15 |

Note: The data presented is for structurally related compounds and serves as an illustrative example of the potential activity of this class of molecules.

Advanced Analytical Methodologies for 4 4 Ethylphenyl 4 Oxobutanoate

Chromatographic Separation Techniques for Purity Assessment and Quantitative Analysis

Chromatographic techniques are fundamental in the analysis of 4-(4-Ethylphenyl)-4-oxobutanoate, offering high-resolution separation for both purity evaluation and quantitative measurements. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely adopted method for the analysis of 4-aryl-4-oxobutanoate esters due to its efficiency and applicability to a broad range of compounds. The development of a successful HPLC method involves the careful optimization of several parameters, including the stationary phase, mobile phase composition, flow rate, and detector wavelength.

For the analysis of compounds structurally similar to this compound, a C18 column is frequently the stationary phase of choice, providing excellent separation based on hydrophobicity. pensoft.netpensoft.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like a phosphate (B84403) buffer, to control the pH and improve peak shape. pensoft.netpensoft.net Isocratic elution, where the mobile phase composition remains constant throughout the run, is often sufficient for the separation of the main compound from its process-related impurities. pensoft.net

A simple, fast, and selective stability-indicating RP-HPLC method was developed for a related compound, which successfully separated the parent drug from its degradation products, including a keto-ester impurity. pensoft.netpensoft.net Detection is commonly performed using a UV-Vis detector, with the wavelength set to the absorption maximum of the analyte to ensure high sensitivity. For instance, a detection wavelength of 225 nm has been effectively used for a structurally related ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate. pensoft.netpensoft.net

Table 1: Illustrative RP-HPLC Method Parameters for the Analysis of this compound Analogues

| Parameter | Condition |

| Column | C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| This table is illustrative and based on methods for structurally similar compounds. pensoft.netpensoft.net |

Method validation is a critical step to ensure the reliability of the analytical data. According to International Council for Harmonisation (ICH) guidelines, this includes assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). pensoft.netresearchgate.net

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, being a keto ester, possesses polar functional groups (a ketone and an ester) that can lead to poor peak shape and thermal degradation in the GC system. To overcome these challenges, derivatization is a crucial prerequisite for its analysis by GC. gcms.czresearchgate.net

The most common derivatization technique for compounds containing active hydrogens, such as the enolizable form of the keto group, is silylation. researchgate.netnih.gov This process involves replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) group, which increases the volatility and thermal stability of the analyte. youtube.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. youtube.com The derivatization reaction is typically carried out by heating the sample with the silylating agent in an appropriate solvent. youtube.com

For keto acids and esters, a two-step derivatization process involving methoximation followed by silylation is often employed to prevent tautomerization and the formation of multiple derivatives, which simplifies the resulting chromatogram. youtube.com

Once derivatized, the compound can be analyzed on a nonpolar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5MS), coupled with a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification. researchgate.net

Table 2: General GC Derivatization and Analysis Conditions for Keto Esters

| Step | Parameter | Details |

| Derivatization | Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Reaction | Heat sample with MSTFA in a sealed vial. | |

| GC Analysis | Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium | |

| Injector Temp. | 250-280 °C | |

| Oven Program | Temperature gradient (e.g., 70°C to 280°C) | |

| Detector | FID or MS | |